molecular formula C15H12N2O6 B5805851 2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid

2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid

Cat. No. B5805851
M. Wt: 316.26 g/mol
InChI Key: NEYFREBYKGTFIF-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid, also known as NPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPB is a derivative of salicylic acid and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid depends on its application. As a fluorescent probe, this compound binds to DNA and undergoes a change in fluorescence intensity upon DNA damage. As an inhibitor of cyclooxygenase-2, this compound binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines. In cancer treatment, this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 activity, the reduction of pro-inflammatory cytokine and chemokine production, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its sensitivity to light and air.

Future Directions

There are several future directions for research on 2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid, including its potential use in cancer treatment, the development of biosensors for the detection of neurotransmitters, and the synthesis of novel materials for drug delivery. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound and to optimize its synthesis methods for improved purity and yield.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its applications as a fluorescent probe, inhibitor of cyclooxygenase-2, anti-inflammatory agent, and cancer treatment. This compound has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While this compound has several advantages for use in lab experiments, further studies are needed to investigate its potential side effects and toxicity and to optimize its synthesis methods for improved purity and yield.

Synthesis Methods

2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid can be synthesized using different methods, including the reaction between 4-nitrophenol and benzoyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with salicylic acid to form this compound. Another method involves the reaction between 4-nitrophenol and acetic anhydride to form 4-nitroacetophenone, which is then reacted with salicylic acid to form this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and conditions to obtain a pure product.

Scientific Research Applications

2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid has been used in scientific research for various applications, including as a fluorescent probe for the detection of DNA damage, as a potent inhibitor of cyclooxygenase-2, and as an anti-inflammatory agent. This compound has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been used in the development of biosensors for the detection of neurotransmitters and in the synthesis of novel materials with potential applications in drug delivery.

properties

IUPAC Name

2-[[2-(4-nitrophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c18-14(16-13-4-2-1-3-12(13)15(19)20)9-23-11-7-5-10(6-8-11)17(21)22/h1-8H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYFREBYKGTFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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